molecular formula C19H12ClN5O2S B11049942 3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11049942
M. Wt: 409.8 g/mol
InChI Key: TWPDRARKTOIILK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including triazole, thiadiazole, and oxazole, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the oxazole ring: This step involves the reaction of the triazole intermediate with an appropriate α-haloketone to form the oxazole ring.

    Formation of the thiadiazole ring: The final step involves the cyclization of the intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition of intermediates.

    Purification techniques: Utilizing methods such as recrystallization, column chromatography, or HPLC to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.

    Pharmaceutical Industry: Potential lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, receptors such as G-protein coupled receptors, and DNA or RNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with nucleic acid synthesis or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of triazole, thiadiazole, and oxazole rings, which confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

properties

Molecular Formula

C19H12ClN5O2S

Molecular Weight

409.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H12ClN5O2S/c1-26-14-8-4-11(5-9-14)16-10-15(24-27-16)18-23-25-17(21-22-19(25)28-18)12-2-6-13(20)7-3-12/h2-10H,1H3

InChI Key

TWPDRARKTOIILK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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